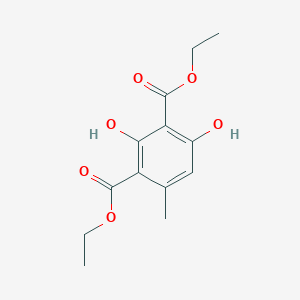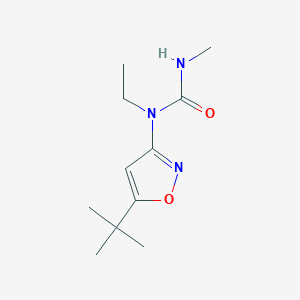
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea is a synthetic organic compound characterized by the presence of an oxazole ring substituted with a tert-butyl group at the 5-position, and a urea moiety substituted with ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with ethyl isocyanate and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, and may require the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted oxazole derivatives.
Applications De Recherche Scientifique
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-[4-(6-{[2-(3-methyloxetan-3-yl)ethyl]amino}pyridin-3-yl)phenyl]acetamide .
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methyl-2-[(3-phenylpropane)sulfinyl]propanamide .
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide .
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-ethyl-N’-methylurea is unique due to its specific substitution pattern on the oxazole ring and the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
55808-05-4 |
|---|---|
Formule moléculaire |
C11H19N3O2 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethyl-3-methylurea |
InChI |
InChI=1S/C11H19N3O2/c1-6-14(10(15)12-5)9-7-8(16-13-9)11(2,3)4/h7H,6H2,1-5H3,(H,12,15) |
Clé InChI |
VRZGFCOZEAZKDI-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=NOC(=C1)C(C)(C)C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
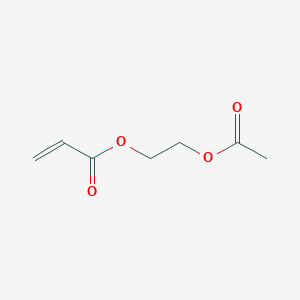
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)

![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
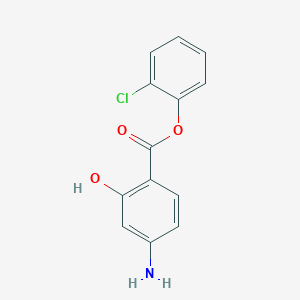
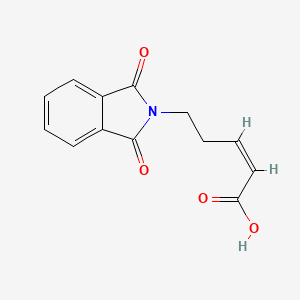

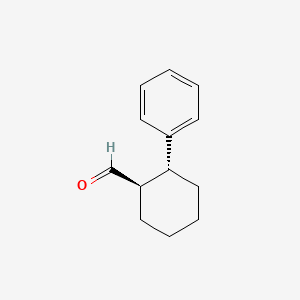
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
